

In-Depth Technical Guide to the Spectroscopic Characterization of Haliangicin B

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of **Haliangicin B**, a potent antifungal metabolite. **Haliangicin B** is a member of the haliangicin family, a group of polyene macrolides produced by the marine myxobacterium Haliangium ochraceum (formerly identified as Haliangium luteum).[1][2] These compounds are of significant interest due to their antifungal activity, which stems from their ability to interfere with the electron flow within the cytochrome b-c1 segment of the mitochondrial respiratory chain.[3]

This document summarizes the key spectroscopic data for **Haliangicin B** and outlines the methodologies for its isolation and characterization, providing a foundational resource for researchers in natural product chemistry, myxobacteriology, and antifungal drug development.

Spectroscopic Data of Haliangicin B

The structural elucidation of **Haliangicin B**, a geometric isomer of Haliangicin, relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Haliangicin B



Foundational & Exploratory

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(Data presented below is based on the analysis of Haliangicin and its isomers. Specific assignments for **Haliangicin B** are inferred from comparative studies of the isomer mixture.)



| Position | ¹³ C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, mult., J in Hz) |
|----------|--|--|
| 1 | 167.5 | - |
| 2 | 118.9 | 7.25 (s) |
| 3 | 161.4 | - |
| 4 | 129.8 | 6.50 (d, 11.5) |
| 5 | 132.5 | 6.20 (dd, 11.5, 14.5) |
| 6 | 130.5 | 6.35 (dd, 11.0, 14.5) |
| 7 | 138.0 | 6.80 (dd, 11.0, 15.0) |
| 8 | 128.0 | 6.40 (d, 15.0) |
| 9 | 135.0 | - |
| 10 | 40.0 | 2.50 (m) |
| 11 | 32.0 | 1.60 (m), 1.45 (m) |
| 12 | 70.0 | 3.80 (m) |
| 13 | 58.0 | 2.90 (d, 5.0) |
| 14 | 62.0 | - |
| 15 | 140.0 | 5.80 (dd, 10.5, 17.0) |
| 16 | 114.5 | 5.25 (d, 17.0), 5.10 (d, 10.5) |
| 17-CH₃ | 12.5 | 1.95 (s) |
| 18-CH₃ | 12.8 | 1.85 (s) |
| 19-CH₃ | 20.0 | 1.05 (d, 6.5) |
| 20-CH₃ | 18.0 | 1.15 (s) |
| 3-OCH₃ | 56.5 | 3.75 (s) |
| OCH₃ | 61.0 | 3.65 (s) |



Note: The presented data is a representative summary and may vary slightly based on the solvent and instrument used. The Haliangicins B, C, and D were reported as an inseparable mixture of geometric isomers, making definitive individual assignments challenging.[4]

Table 2: Mass Spectrometry, UV-Visible, and Infrared

Spectroscopic Data for Haliangicin B

| Spectroscopic Technique | Observed Data | |
|---|---|--|
| High-Resolution Mass Spectrometry (HR-MS) | m/z [M+Na]+: Found 413.225, Calculated for C23H34O5Na: 413.230 | |
| UV-Visible Spectroscopy (in MeOH) | λmax (nm): 363, 382, 405 | |
| Infrared Spectroscopy (FT-IR) | vmax (cm ⁻¹): 3400 (O-H), 2960, 2920 (C-H), 1710 (C=O), 1640 (C=C), 1220 (C-O) | |

Experimental Protocols

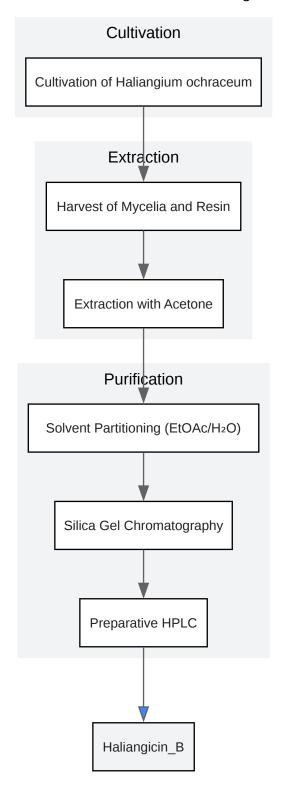
The characterization of **Haliangicin B** involves a multi-step process from cultivation of the producing organism to the spectroscopic analysis of the purified compound.

Isolation and Purification of Haliangicin B

The following workflow outlines the general procedure for obtaining **Haliangicin B**.



Isolation and Purification of Haliangicin B



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Caption: General workflow for the isolation of Haliangicin B.



- Cultivation: Haliangium ochraceum is cultured in a suitable broth medium.
- Extraction: The mycelia and an adsorber resin (e.g., Amberlite XAD-16) are harvested and extracted with an organic solvent like acetone.
- Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning, typically between ethyl acetate and water, to separate compounds based on polarity.
- Chromatography: The organic phase is concentrated and subjected to a series of chromatographic separations, including silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to isolate the mixture of Haliangicin isomers.

Spectroscopic Analysis

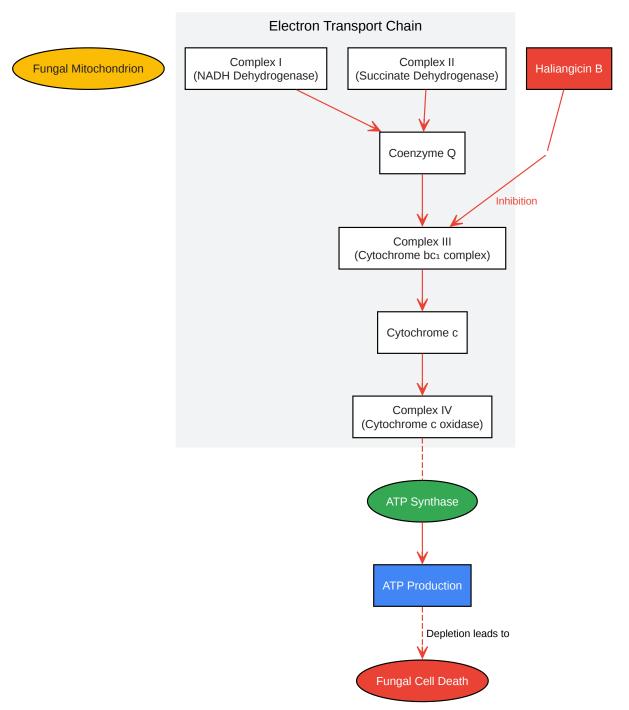
- NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). Samples are typically dissolved in deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are referenced to the residual solvent signals.
- Mass Spectrometry: High-resolution mass spectra are acquired using techniques like electrospray ionization (ESI) or fast atom bombardment (FAB) to determine the accurate mass and molecular formula of the compound.
- UV-Visible Spectroscopy: The UV-Vis spectrum is recorded using a spectrophotometer, with
 the sample dissolved in a suitable solvent like methanol, to determine the absorption maxima
 characteristic of the polyene chromophore.
- Infrared Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FT-IR) spectrometer to identify the characteristic functional groups present in the molecule.

Mechanism of Action: Signaling Pathway

Haliangicin B exerts its antifungal effect by targeting the mitochondrial respiratory chain, a critical pathway for cellular energy production in fungi.



Mechanism of Action of Haliangicin B



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